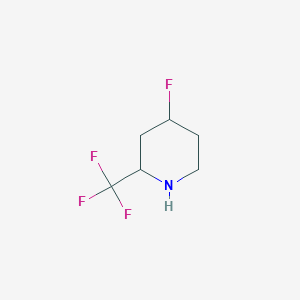

4-Fluoro-2-(trifluoromethyl)piperidine

CAS No.:

Cat. No.: VC17500943

Molecular Formula: C6H9F4N

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9F4N |

|---|---|

| Molecular Weight | 171.14 g/mol |

| IUPAC Name | 4-fluoro-2-(trifluoromethyl)piperidine |

| Standard InChI | InChI=1S/C6H9F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h4-5,11H,1-3H2 |

| Standard InChI Key | XKHWYPOKYAVZOM-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(CC1F)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a piperidine ring (C₅H₁₁N) with two substituents:

-

Fluorine at the 4-position, enhancing electronegativity and influencing ring conformation.

-

Trifluoromethyl group (-CF₃) at the 2-position, contributing to lipophilicity and metabolic stability .

Table 1: Key Molecular Descriptors

The trifluoromethyl group’s electron-withdrawing nature reduces the basicity of the piperidine nitrogen (pKa ~7.5 vs. ~11 for unsubstituted piperidine), impacting solubility and reactivity .

Synthetic Strategies and Optimization

Fluorination and Trifluoromethylation Pathways

| Starting Material | Reagent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)piperidine | XeF₂ in HF/CHCl₃ | 65 | 54.5 | 98.9 | |

| 4-Fluoropiperidine | CF₃Cu, Pd catalysis | 80 | 62.3 | 97.5 |

Key challenges:

-

Regioselectivity in fluorination due to competing ring positions.

-

Side reactions from HF byproducts, necessitating neutralization steps.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

-

Thermal stability: Decomposition onset at 210°C (TGA data for analogs ).

-

Oxidative resistance: The -CF₃ group stabilizes adjacent C-H bonds against common oxidants (e.g., KMnO₄).

-

Hydrolytic stability: Resistant to aqueous hydrolysis at pH 4–9 (24-hour assay) .

Spectroscopic Characterization

-

¹⁹F NMR: Distinct signals at -63 ppm (-CF₃) and -180 ppm (C-F) .

-

IR spectroscopy: Stretching vibrations at 1,120 cm⁻¹ (C-F) and 1,350 cm⁻¹ (C-N) .

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| BPN-14136 (piperidine analog) | RBP4 | 1.2 | |

| 3-(4-Fluoro-2-CF₃-phenoxy)piperidine | CYP3A4 inhibition | 450 |

Future Directions and Research Gaps

-

Stereoselective synthesis to access enantiopure forms for chiral drug candidates.

-

In vivo pharmacokinetic studies to validate brain permeability and metabolic stability.

-

Computational modeling to predict off-target interactions and optimize selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume